molecular formula C18H15BrN4O2 B11673388 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B11673388
M. Wt: 399.2 g/mol
InChI Key: HMIKLTZFXCEORD-KEBDBYFISA-N
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Description

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of Schiff bases, which are typically formed by the condensation of an aldehyde with a primary amine. Schiff bases are widely studied for their potential biological activities and versatile coordination modes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide. The reaction is typically carried out in an ethanol solvent under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-4-methoxybenzohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is unique due to its specific chemical structure, which includes a bromine atom and a pyrazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is a complex organic compound within the pyrazole class, recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structure and Properties

The molecular formula of this compound is C20H19BrN4O2C_{20}H_{19}BrN_4O_2 with a molecular weight of 427.3 g/mol. The presence of a brominated phenol, a pyrazole core, and a hydrazide functionality enhances its potential for biological interactions.

PropertyValue
Molecular FormulaC20H19BrN4O2
Molecular Weight427.3 g/mol
IUPAC NameThis compound

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The functional groups present allow for multiple types of interactions:

  • Hydrogen Bonding : The hydroxyl and carbonyl groups can form hydrogen bonds with target proteins.
  • π-π Interactions : The aromatic rings can engage in π-π stacking interactions, enhancing binding affinity.
  • Metal Ion Coordination : The nitrogen atoms in the pyrazole ring can coordinate with metal ions, potentially influencing enzyme activity.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of pyrazole derivatives, including the compound . For instance:

  • Cell Line Studies : this compound has shown cytotoxic effects against various cancer cell lines:
    • MCF7 (Breast Cancer) : IC50 values indicating effective inhibition of cell growth.
    • A549 (Lung Cancer) : Demonstrated significant apoptosis induction at concentrations as low as 49.85 µM .

Anti-inflammatory Activity

The compound has also exhibited anti-inflammatory properties through inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies reported up to 85% inhibition at specific concentrations, showcasing its potential as an anti-inflammatory agent .

Case Studies and Research Findings

  • Study on Pyrazole Derivatives :
    • A comprehensive review highlighted various pyrazole compounds with anticancer properties. The study indicated that modifications to the pyrazole structure can enhance activity against specific cancer types .
  • Mechanistic Insights :
    • Research has detailed the interaction pathways of pyrazoles with cellular targets, emphasizing how structural variations influence their biological efficacy .
  • Comparative Analysis :
    • A comparative study involving several pyrazole derivatives showed that those with halogen substitutions, like bromine in this compound, often exhibited enhanced biological activities compared to their non-halogenated counterparts.

Properties

Molecular Formula

C18H15BrN4O2

Molecular Weight

399.2 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H15BrN4O2/c1-11-16(12-5-3-2-4-6-12)21-22-17(11)18(25)23-20-10-13-9-14(19)7-8-15(13)24/h2-10,24H,1H3,(H,21,22)(H,23,25)/b20-10+

InChI Key

HMIKLTZFXCEORD-KEBDBYFISA-N

Isomeric SMILES

CC1=C(NN=C1C2=CC=CC=C2)C(=O)N/N=C/C3=C(C=CC(=C3)Br)O

Canonical SMILES

CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=C(C=CC(=C3)Br)O

Origin of Product

United States

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